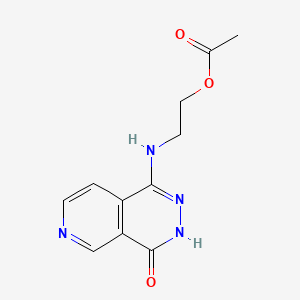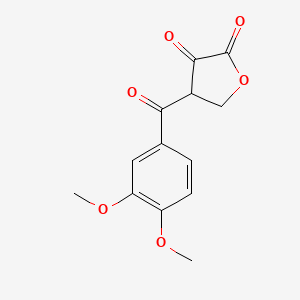
4-(3,4-Dimethoxybenzoyl)dihydro-2,3-furandione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,4-Dimethoxybenzoyl)dihydro-2,3-furandione is an organic compound with the molecular formula C13H14O5 and a molecular weight of 250.254 g/mol . This compound is known for its unique structure, which includes a dihydrofuranone ring substituted with a 3,4-dimethoxybenzoyl group. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethoxybenzoyl)dihydro-2,3-furandione typically involves the reaction of 3,4-dimethoxybenzoyl chloride with dihydrofuran-2,3-dione under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-(3,4-Dimethoxybenzoyl)dihydro-2,3-furandione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-(3,4-Dimethoxybenzoyl)dihydro-2,3-furandione is utilized in various fields of scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 4-(3,4-Dimethoxybenzoyl)dihydro-2,3-furandione involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, interact with cellular receptors, and influence signal transduction pathways. These interactions result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3,4-Dimethoxybenzylidene)-5-phenyl-3H-furan-2-one
- 3-Benzoyl-5-phenyl-dihydro-furan-2-one
- 3,6-Dihydroxy-5-methoxy-tetrahydro-furo(3,2-b)furan-2-one
- 3,5-Dimethyl-dihydro-furan-2-one
Uniqueness
4-(3,4-Dimethoxybenzoyl)dihydro-2,3-furandione is unique due to its specific substitution pattern and the presence of both methoxy and benzoyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various research applications .
Propiedades
Número CAS |
7476-68-8 |
|---|---|
Fórmula molecular |
C13H12O6 |
Peso molecular |
264.23 g/mol |
Nombre IUPAC |
4-(3,4-dimethoxybenzoyl)oxolane-2,3-dione |
InChI |
InChI=1S/C13H12O6/c1-17-9-4-3-7(5-10(9)18-2)11(14)8-6-19-13(16)12(8)15/h3-5,8H,6H2,1-2H3 |
Clave InChI |
ANKNPLFVOPOROF-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C(=O)C2COC(=O)C2=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




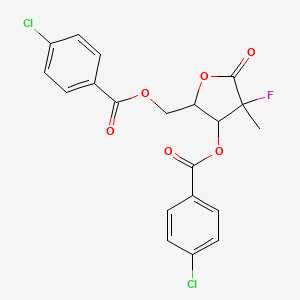
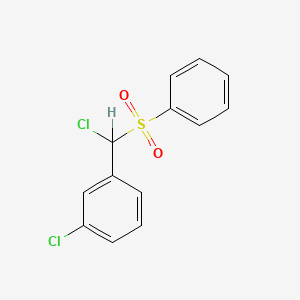
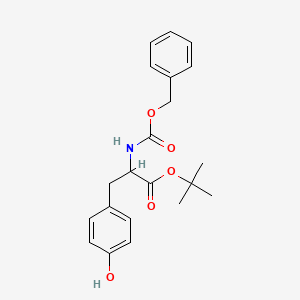
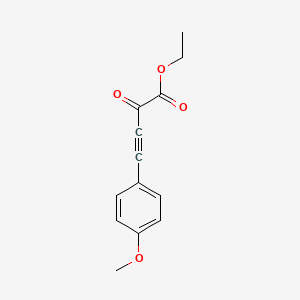
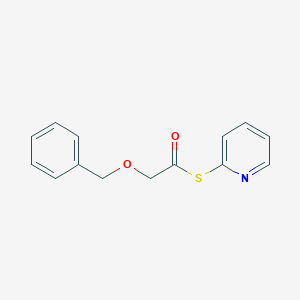
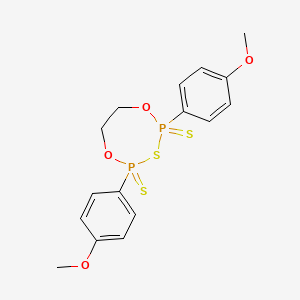
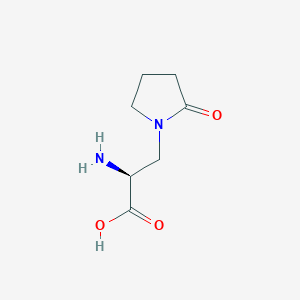

![5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol](/img/structure/B12814141.png)
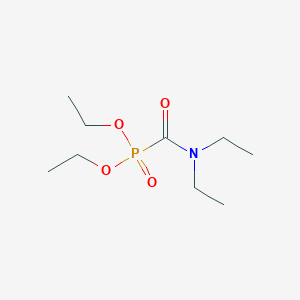
![Sodium (S)-2-(4-(2-(2-amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)pentanedioate heptahydrate](/img/structure/B12814149.png)
